molecular formula C12H16ClNO2 B2540567 Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride CAS No. 2126163-44-6

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride

Cat. No.: B2540567
CAS No.: 2126163-44-6
M. Wt: 241.72
InChI Key: YSTBBDRUMWIPFH-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride typically involves the following steps:

    Acylation Reaction: An acylation reaction between an appropriate aniline derivative and a carboxylic acid derivative to form an intermediate.

    Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form the benzazepine core.

    Esterification: The benzazepine core is then esterified to introduce the methyl ester group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11;/h5-6,8,13H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBBDRUMWIPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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